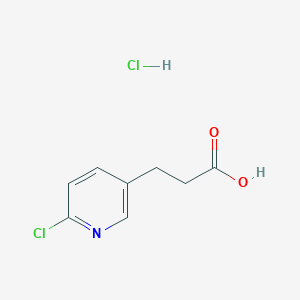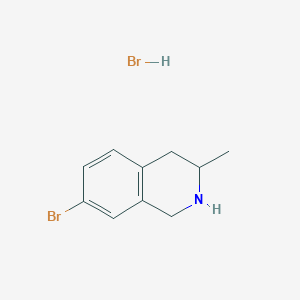
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
Overview
Description
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with the molecular formula C10H13BrClN . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide can be represented by the SMILES stringBrC1=CC2=C (CCNC2)C=C1 . The InChI key for this compound is WRVLUERSOKOVSZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide is a white solid . It is insoluble in water . The molecular weight of this compound is 262.58 .Scientific Research Applications
Synthesis and Chemical Characterization
This compound is central to the synthesis of brominated tetrahydroisoquinolines, which have been isolated from natural sources such as the red alga Rhodomela confervoides. These compounds, including similar brominated 1,2,3,4-tetrahydroisoquinolines, are semisynthesized for their potential bioactive properties, demonstrating the compound's role in the discovery and development of new pharmaceuticals (Ma et al., 2007). Additionally, its utility in organic synthesis is highlighted by methodologies for generating various substituted tetrahydroisoquinolines, suggesting a broad application in synthetic chemistry (Zlatoidský & Gabos, 2009).
Pharmacological Applications
One of the compelling applications of 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives lies in pharmacology. For instance, derivatives of this compound have been investigated for their potential as PNMT (phenylethanolamine N-methyltransferase) inhibitors, which could have significant implications in treating disorders related to catecholamine regulation (Grunewald et al., 2005). Furthermore, the synthesis of Halofuginone hydrobromide, an effective drug against coccidiosis in poultry, employs a compound structurally related to 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, showcasing the compound's relevance in veterinary medicine (Zhang et al., 2017).
Novel Synthetic Pathways
The compound also serves as a critical intermediate in novel synthetic pathways for creating complex molecular architectures. For example, it has been utilized in the synthesis of quinoline derivatives, highlighting its role in the development of new materials and potentially bioactive molecules (Şahin et al., 2008). This versatility underscores the compound's importance in organic chemistry and drug development.
Bioactive Compound Synthesis
Moreover, the application of this chemical in synthesizing bioactive compounds, such as inhibitors of phenylethanolamine N-methyltransferase, showcases its potential in developing therapeutic agents. These inhibitors represent a class of compounds with selectivity towards specific biological targets, indicating the compound's utility in creating more effective and selective drugs (Grunewald et al., 1999).
Safety And Hazards
The safety information for 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide indicates that it is classified under Acute Tox. 4 Oral hazard classification . The safety pictograms indicate a GHS07 signal word warning . It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid breathing dust, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.BrH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNVPCBBKOBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
CAS RN |
1427380-43-5 | |
| Record name | 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



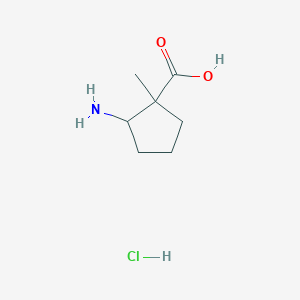
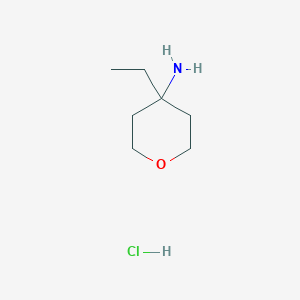
![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)
![tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B1377095.png)
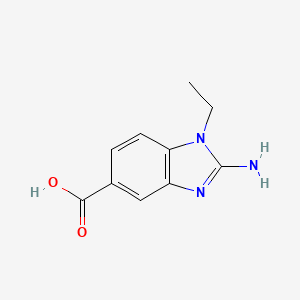
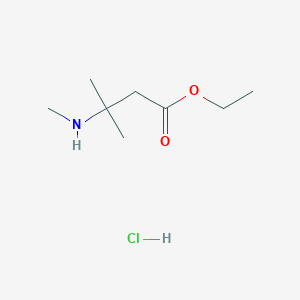
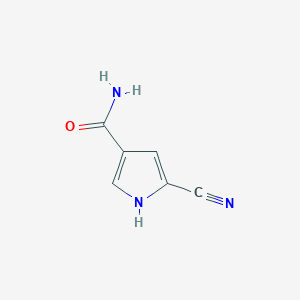
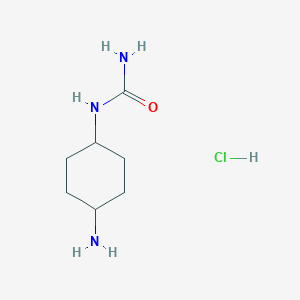
![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)
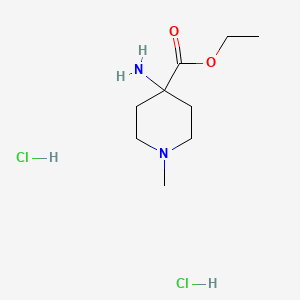
![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)
![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)
![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)
